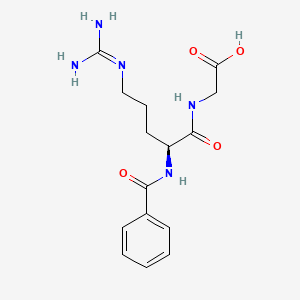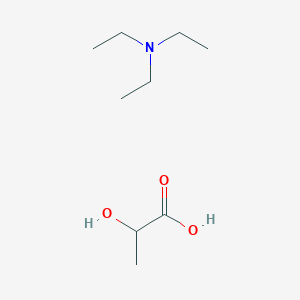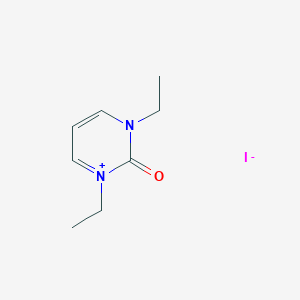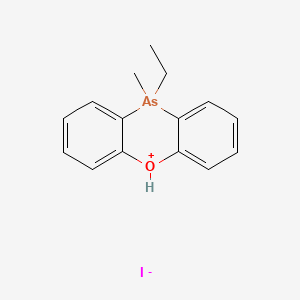
5-Hydroxy-6-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is a heterocyclic organic compound with significant interest in various scientific fields due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- typically involves the nitration of 5-hydroxy-2(1H)-pyridinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 5-hydroxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinone derivatives.
科学的研究の応用
2(1H)-Pyridinone, 5-hydroxy-6-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites and modulating biological activities. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone, 5-hydroxy-: Lacks the nitro group, resulting in different reactivity and biological activity.
2(1H)-Pyridinone, 6-nitro-: Lacks the hydroxy group, affecting its chemical properties and applications.
2(1H)-Pyridinone, 5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to distinct chemical behavior.
Uniqueness
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer specific reactivity patterns and potential applications not observed in its analogs. This combination of functional groups makes it a valuable compound for various scientific and industrial purposes.
特性
CAS番号 |
54957-72-1 |
|---|---|
分子式 |
C5H4N2O4 |
分子量 |
156.10 g/mol |
IUPAC名 |
5-hydroxy-6-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-4(9)6-5(3)7(10)11/h1-2,8H,(H,6,9) |
InChIキー |
GXQRXSABDATVEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC(=C1O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
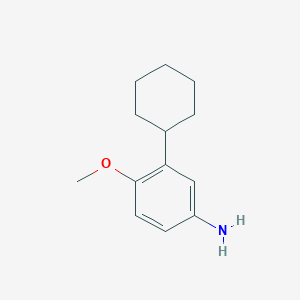

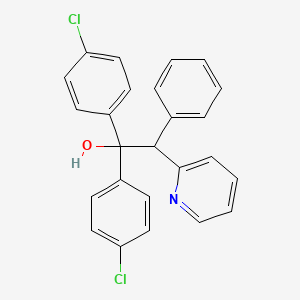
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)

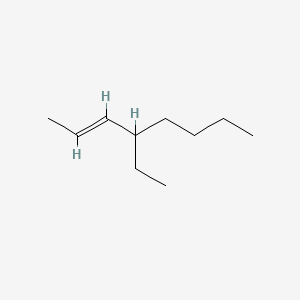

![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
